2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that features a bromine atom, a dimethylamino group, and an indole moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Amidation: The brominated indole is reacted with 2-(dimethylamino)ethylamine to form the corresponding amide. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide exerts its effects depends on its interaction with biological targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The dimethylamino group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[2-(dimethylamino)-2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methyl group on the indole.
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the dimethylamino group in 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
2-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O/c1-23(2)19(12-22-20(25)15-9-4-6-10-17(15)21)16-13-24(3)18-11-7-5-8-14(16)18/h4-11,13,19H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEAPDBJWONPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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